molecular formula C8H6ClNO B015059 2-Chloro-6-methoxybenzonitrile CAS No. 6575-10-6

2-Chloro-6-methoxybenzonitrile

Cat. No.: B015059
CAS No.: 6575-10-6
M. Wt: 167.59 g/mol
InChI Key: YRGCKBHUZNQXEL-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxybenzonitrile is a versatile chemical building block with the molecular formula C₈H₆ClNO and a molecular weight of 167.59 g/mol . This compound is supplied as a very slightly beige, needle-like crystalline solid . It is stable under normal laboratory temperatures and pressures and has a melting point range of 113-115°C . As a substituted benzonitrile, it serves as a valuable precursor and intermediate in various research fields, including medicinal chemistry, materials science, and the synthesis of more complex organic structures. Its molecular structure features both an electron-withdrawing nitrile group and an electron-donating methoxy group on the aromatic ring, which allows researchers to exploit its reactivity in metal-catalyzed cross-couplings and nucleophilic aromatic substitution reactions . This makes it particularly useful for constructing functionalized biphenyls, aryl ethers, and other advanced scaffolds. Hand le this material with care. Safety information indicates that it is harmful if inhaled, in contact with skin, or if swallowed . Appropriate personal protective equipment, including safety glasses, gloves, and suitable clothing, should be worn. Use with adequate ventilation to control airborne concentrations . In case of contact with eyes or skin, flush immediately with plenty of water . This product is intended for research purposes only and is not classified for direct diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methoxybenzonitrile
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InChI

InChI=1S/C8H6ClNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGCKBHUZNQXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00215955
Record name 2-Chloro-6-methoxybenzonitrile
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Molecular Weight

167.59 g/mol
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CAS No.

6575-10-6
Record name 2-Chloro-6-methoxybenzonitrile
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Record name 2-Chloro-6-methoxybenzonitrile
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Record name 2-Chloro-6-methoxybenzonitrile
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Record name 2-chloro-6-methoxybenzonitrile
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Advanced Synthetic Methodologies for 2 Chloro 6 Methoxybenzonitrile and Analogues

Regioselective Synthesis and Reaction Conditions

Solvent Effects on Reaction Pathways and Yields

The choice of solvent is a critical factor that can profoundly affect reaction rates, pathways, and product yields. nih.gov Solvents can influence the solubility of reactants, stabilize transition states, and in some cases, participate directly in the reaction mechanism. nih.govrsc.org

In SNAr reactions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are often used. DMSO can improve the reactivity of substitutions, presumably by increasing the solubility and reactivity of the base. nih.gov A detailed study on the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with anilines in methanol-DMSO mixtures revealed that the solvent composition dramatically influences the reaction mechanism. nih.gov The reaction shifts from a polar SNAr mechanism to a single electron transfer (SET) pathway as the concentration of DMSO increases and the basicity of the aniline (B41778) nucleophile changes. nih.gov

In the synthesis of benzonitrile (B105546) from benzaldehyde (B42025) and a hydroxylamine (B1172632) salt, aromatic hydrocarbon solvents like toluene (B28343) and paraxylene gave much higher yields than aryl halide solvents. rsc.org This was attributed to the aromatic hydrocarbons' ability to promote the formation of free hydroxylamine, the necessary nucleophile for the initial oximation step. rsc.org In multicomponent reactions for synthesizing imidazo[1,2-a]pyrimidines, screening various solvents showed that dichloromethane (B109758) (DCM) significantly improved the product yield compared to others like ethanol (B145695), acetonitrile, or solvent-free conditions. rsc.org These findings highlight that solvent selection is not arbitrary but a key parameter for optimizing synthetic protocols.

Table 4: Solvent Effects on Reaction Yield and Mechanism
Reaction TypeSolvent ComparisonEffectReference
SNArDMSO vs. other solventsImproved reactivity due to higher solubility of the base. nih.gov
SNArMethanol-DMSO mixturesSolvent composition can change the mechanism from polar SNAr to SET. nih.gov
Benzonitrile SynthesisAromatic hydrocarbons (Toluene, Paraxylene) vs. Aryl halidesAromatic hydrocarbons gave significantly higher yields (>96%). rsc.org
Multicomponent ReactionDCM vs. Ethanol, Acetonitrile, THFDCM provided the best yield (75%) for the synthesis of imidazo[1,2-a]pyrimidines. rsc.org

Utilization of Phase Transfer Catalysts

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reagents located in different immiscible phases, such as a solid-liquid or liquid-liquid system. ijstr.orgscribd.com This methodology is particularly advantageous for reactions involving a water-soluble nucleophile and an organic-soluble substrate. scribd.com The core principle of PTC involves a phase-transfer agent, or catalyst, which transports a reactant from one phase into the other, where the reaction can proceed. ijstr.org By overcoming the phase-separation barrier, PTC can enhance reaction rates and enable reactions that would otherwise be impractical. taylorandfrancis.com

Commonly used phase-transfer catalysts include quaternary ammonium (B1175870) and phosphonium (B103445) salts, as well as macrocyclic polyethers like crown ethers and cryptands. ijstr.orgscribd.com For instance, quaternary ammonium salts such as tetrabutylammonium (B224687) bromide (TBAB) are frequently employed. taylorandfrancis.com In a typical mechanism, the catalyst cation (Q+) in the aqueous phase exchanges its anion for the reacting anion (X-). ijstr.org The resulting lipophilic ion-pair (Q+X-) can then traverse the phase interface into the organic layer. ijstr.org Within the organic phase, the anion becomes highly reactive and can engage with the organic substrate (RY) to form the desired product. ijstr.org

The application of PTC is widespread and offers a "green" alternative to many homogeneous synthetic methods due to its operational simplicity, use of water as a solvent, and often mild reaction conditions. buchler-gmbh.com In the synthesis of substituted benzonitriles, PTC can be instrumental in nucleophilic substitution reactions, such as the introduction of a methoxy (B1213986) group using a methoxide (B1231860) source or the cyanation using a cyanide salt where the reactants have differing solubilities. scribd.comlibretexts.org

Synthesis of Related Halogenated and Methoxy-Substituted Benzonitriles

The synthesis of halogenated and methoxy-substituted benzonitriles often involves multi-step processes starting from readily available aromatic precursors. smolecule.com The preparation of these compounds is a critical area of study, as they serve as vital intermediates for pharmaceuticals, agrochemicals, and materials science. mdpi.orgchemimpex.com Methodologies range from direct halogenation and nucleophilic substitution to more complex vapour phase ammoxidation techniques. mdpi.orggoogle.com

Preparation of 2-Chloro-6-methylbenzonitrile (B1583042) and its Derivatives

The synthesis of derivatives of 2-chloro-6-methylbenzonitrile can be achieved through various chlorination methods. One notable approach involves the extensive chlorination of a methylbenzonitrile precursor to produce highly chlorinated derivatives. mdpi.org For example, 2,3,5,6-tetrachloro-4-methylbenzonitrile can be synthesized from 4-methylbenzonitrile in a high-yielding process. mdpi.org This reaction is conducted in a solvent system of carbon tetrachloride and chlorosulphonic acid, with iodine acting as a catalyst. mdpi.org The reaction proceeds by passing chlorine gas through the mixture at a controlled temperature. mdpi.org This method demonstrates the effective introduction of multiple chlorine atoms onto the benzene (B151609) ring while preserving the methyl and nitrile functional groups. mdpi.org

Table 1: Synthesis of 2,3,5,6-Tetrachloro-4-methylbenzonitrile mdpi.org

ParameterDetails
Starting Material 4-Methylbenzonitrile
Reagents Chlorine gas, Carbon tetrachloride, Chlorosulphonic acid, Iodine
Conditions Temperature maintained at 50-55°C
Product 2,3,5,6-Tetrachloro-4-methylbenzonitrile
Yield 96.3%

Synthesis of 2-Fluoro-6-methoxybenzonitrile (B1332107) and Analogues

2-Fluoro-6-methoxybenzonitrile and its analogues are valuable fluorinated organic building blocks used in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comsigmaaldrich.com The synthesis of analogues can involve a multi-step pathway to build complexity onto a pre-functionalized benzonitrile core. A representative synthesis of a 2-fluoro-6-methoxybenzonitrile analogue, specifically 2-fluoro-6-methoxy-4-(1-methoxyethyl)benzonitrile, is detailed in patent literature. googleapis.com

The synthesis begins with 4-bromo-2-fluoro-6-methoxybenzonitrile, which undergoes a Suzuki coupling reaction. googleapis.com The resulting 4-(1-ethoxyvinyl) derivative is then hydrolyzed with aqueous hydrochloric acid to yield an acetyl group. googleapis.com This acetyl group is subsequently reduced to a secondary alcohol using sodium borohydride (B1222165). googleapis.com The final step involves the methylation of this alcohol using sodium hydride and iodomethane (B122720) to afford the target methoxyethyl-substituted benzonitrile. googleapis.com

Table 2: Multi-step Synthesis of 2-Fluoro-6-methoxy-4-(1-methoxyethyl)benzonitrile googleapis.com

StepStarting MaterialReagents/ConditionsProductYield
1 4-Bromo-2-fluoro-6-methoxybenzonitrile2-(1-Ethoxyvinyl)-5,5-dimethyl-1,3,2-dioxaborinane, PdCl₂(dppf)·CH₂Cl₂, aq. Na₂CO₃, Dioxane, 80°C4-(1-Ethoxyvinyl)-2-fluoro-6-methoxybenzonitrile84%
2 4-(1-Ethoxyvinyl)-2-fluoro-6-methoxybenzonitrile2 M aq. HCl, THF, RT4-Acetyl-2-fluoro-6-methoxybenzonitrile81%
3 4-Acetyl-2-fluoro-6-methoxybenzonitrileSodium borohydride, THF, RT2-Fluoro-4-(1-hydroxyethyl)-6-methoxybenzonitrile95%
4 2-Fluoro-4-(1-hydroxyethyl)-6-methoxybenzonitrileNaH, Iodomethane, DMF, 0°C2-Fluoro-6-methoxy-4-(1-methoxyethyl)benzonitrile-

Comparative Synthetic Routes for Sulfanyl (B85325) and Methoxy Benzonitriles

The synthetic strategies for introducing sulfanyl (thiol) and methoxy groups onto a benzonitrile ring differ significantly, reflecting the distinct chemical properties of sulfur and oxygen.

The synthesis of a methoxy-substituted benzonitrile can be accomplished via a nucleophilic aromatic substitution reaction. A straightforward method involves reacting a chlorobenzonitrile with sodium methoxide. google.com For example, o-methoxybenzonitrile is prepared by heating o-chlorobenzonitrile with a methanol (B129727) solution of sodium methoxide. google.com This reaction directly displaces the chloro substituent with a methoxy group. google.com

In contrast, the synthesis of a sulfanyl-substituted benzonitrile often requires a more indirect approach. A reliable route to prepare a thiol-containing benzonitrile, such as 4-cyano-2-methoxy-benzenethiol, starts from a hydroxyl-substituted precursor like 4-hydroxy-3-methoxybenzonitrile. orgsyn.org The process involves several key transformations. The hydroxyl group is first converted to a dimethylthiocarbamate ester. This intermediate then undergoes a thermal Newman–Kwart rearrangement to form a thiocarbamate. Finally, hydrolysis of the thiocarbamate with a base like potassium hydroxide (B78521) yields the desired thiol (sulfanyl) product. orgsyn.org A subsequent oxidative chlorination can convert this thiol into a sulfonyl chloride, a versatile intermediate for creating sulfonamides. orgsyn.org

The comparison highlights that while methoxy groups can often be introduced directly via nucleophilic substitution of a halide, the synthesis of sulfanyl benzonitriles may necessitate a multi-step strategy involving rearrangement chemistry to install the sulfur functionality. google.comorgsyn.org

Table 3: Comparative Synthesis of Methoxy vs. Sulfanyl Benzonitriles

FeatureMethoxy Benzonitrile Synthesis google.comSulfanyl Benzonitrile Synthesis orgsyn.org
Starting Material o-Chlorobenzonitrile4-Hydroxy-3-methoxybenzonitrile
Key Reagent(s) Sodium methoxide1. Dimethylthiocarbamoyl chloride 2. Heat (Rearrangement) 3. KOH (Hydrolysis)
Reaction Type Nucleophilic Aromatic SubstitutionO-acylation, Newman-Kwart Rearrangement, Hydrolysis
Product o-Methoxybenzonitrile4-Cyano-2-methoxy-benzenethiol

Mechanistic Studies of Chemical Transformations Involving 2 Chloro 6 Methoxybenzonitrile

Investigation of Reaction Mechanisms for Nitrile Group Transformations

The nitrile group of 2-Chloro-6-methoxybenzonitrile is a versatile functional group that can undergo several transformations.

Reduction of Nitrile to Amine

The reduction of the nitrile group to a primary amine is a fundamental transformation. This reduction can be achieved using various reducing agents. For instance, the use of sodium borohydride (B1222165) in diglyme (B29089) at elevated temperatures can reduce aromatic nitriles to their corresponding amines. The mechanism of this reduction with NaBH4 is proposed to proceed through the initial formation of the nitrile, which is then more slowly reduced to the amine.

Another approach involves the use of lithium N,N-dialkylaminoborohydrides (LABs). These reagents can effect a tandem SNAr amination-reduction of 2-halobenzonitriles, where the halide is first displaced by the N,N-dialkylamino group, followed by the reduction of the nitrile. researchgate.net

A general representation of the reduction of this compound to the corresponding amine is shown below:


Table 1: Reagents for Nitrile to Amine Reduction

Reagent Conditions Notes
Sodium Borohydride (NaBH4)Diglyme, 162 °CProceeds via initial nitrile formation followed by slower reduction to the amine.
Lithium N,N-dialkylaminoborohydrides (LABs)-Can result in a tandem amination-reduction reaction. researchgate.net
Lithium Aluminum Hydride (LiAlH4)-A powerful reducing agent capable of reducing nitriles to primary amines.

Role of the Nitrile Group as a Ligand in Coordination Chemistry

The nitrile group in this compound can act as a ligand, coordinating to metal centers. Nitriles typically coordinate to metals in an end-on (η¹) fashion through the nitrogen lone pair. nih.gov However, side-on (η²) coordination is also possible. The study of nitrile binding to metal complexes is crucial for understanding catalytic processes and the synthesis of new materials. nih.gov

For example, platinum complexes with mononitrile-containing ligands have been synthesized and studied for their potential as anti-cancer agents. google.com The nitrile ligand in these complexes can influence the rate of hydrolysis of other ligands, which is a key step in their mechanism of action. google.com The coordination of nitriles to metal ions like Zn²⁺ can activate the nitrile group for further reactions. rsc.org

Mechanisms of Halogen and Methoxy (B1213986) Group Reactivity

The chloro and methoxy groups on the aromatic ring of this compound significantly influence its reactivity.

Nucleophilic Substitution at the Chloro Position

The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of the electron-withdrawing nitrile group, which stabilizes the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The SNAr mechanism typically involves two steps: addition of the nucleophile to the aromatic ring to form the Meisenheimer complex, followed by the elimination of the leaving group (in this case, the chloride ion). libretexts.org

A tandem SNAr amination-reduction has been observed with 2-halobenzonitriles using lithium N,N-dialkylaminoborohydride (LAB) reagents, where the halide is displaced by the N,N-dialkylamino group. researchgate.net


Table 2: Key Features of Nucleophilic Aromatic Substitution

Feature Description
Mechanism Addition-Elimination, proceeding through a Meisenheimer complex intermediate. libretexts.orgmasterorganicchemistry.com
Activating Groups Electron-withdrawing groups (like the nitrile group) stabilize the intermediate and accelerate the reaction. libretexts.orgmasterorganicchemistry.com
Leaving Group The nature of the halogen can affect the reaction rate. masterorganicchemistry.com
Nucleophile Stronger nucleophiles generally lead to faster reactions. libretexts.org

Redox Reactions Involving Methoxy and Related Groups

The methoxy group can participate in oxidation reactions. The oxidation of methoxy-substituted benzenes with hydrogen peroxide in formic acid can lead to the formation of quinones or phenols. oup.com Electron-withdrawing groups, such as the nitrile and chloro groups in this compound, tend to lower the conversion rate and favor the formation of phenols over quinones. oup.com For example, 2,6-dimethoxybenzonitrile (B106112) is oxidized to 3-hydroxy-2,6-dimethoxybenzonitrile. oup.com

Redox reactions are defined by the transfer of electrons, resulting in a change in the oxidation state of the elements involved. ncert.nic.inlibretexts.org The oxidation of the methoxy group involves the loss of electrons from the aromatic system or the methoxy group itself.

Catalytic Transformations and Mechanistic Insights

Catalysis plays a significant role in the transformations of this compound and related compounds. Catalytic systems can enhance reaction efficiency, selectivity, and provide pathways to novel products.

For instance, palladium-catalyzed reactions are widely used for cross-coupling and other transformations. Mechanistic studies of palladium-catalyzed reactions involving similar substrates have shown that the nature of the ligands on the palladium center is crucial. For example, phosphinous acid ligands can be deprotonated to form electron-rich anionic species that accelerate the rate-determining oxidative addition step. acs.org

In the context of nitrile transformations, copper-catalyzed reactions have been developed. For example, the conversion of aldehydes to nitriles can be achieved using a Cu/TEMPO catalyst system. rsc.org The synthesis of analogues of ALK2 inhibitors involved the nucleophilic aromatic substitution of a related compound, 4-bromo-2,6-difluorobenzonitrile, with sodium methoxide (B1231860) to yield 4-bromo-2-fluoro-6-methoxybenzonitrile. nih.gov This intermediate was then further transformed. nih.gov


Metal-Catalyzed Reactions (e.g., Ni, Pd, Cu, Ru)

Transition metals are powerful catalysts for forming new bonds by activating the relatively inert chloro-aryl group of this compound. The mechanisms of these reactions are intricate, often involving a series of oxidative addition, transmetalation, and reductive elimination steps.

Nickel (Ni): Nickel catalysts are effective for cross-coupling reactions involving aryl chlorides like this compound. The mechanisms of these reactions are complex and can proceed through various catalytic cycles depending on the specific reaction conditions and ligands. One common pathway is the Ni(0)/Ni(II) cycle. This cycle is initiated by the oxidative addition of the aryl chloride to a Ni(0) species, forming a Ni(II) intermediate. This is followed by transmetalation with a suitable coupling partner (e.g., an organoboron reagent in Suzuki-Miyaura coupling) and subsequent reductive elimination to yield the final product and regenerate the Ni(0) catalyst. nih.gov

In some cases, particularly in reductive cross-couplings, more complex mechanisms involving Ni(I) and Ni(III) oxidation states are proposed. oaepublish.com For instance, a Ni(0) catalyst can undergo oxidative addition with an electrophile to form a Ni(II) species, which is then reduced to a Ni(I) intermediate. A second oxidative addition with another electrophile can lead to a Ni(III) complex, which then undergoes reductive elimination. oaepublish.com The specific pathway is influenced by factors such as the nature of the electrophiles and the reducing agent used. oaepublish.com For sterically hindered substrates, such as those with ortho-substituents like this compound, the oxidative addition step can be challenging. nih.gov

Catalyst System Reaction Type Proposed Mechanistic Steps Key Intermediates
Ni(0)/LigandMigratory Suzuki-MiyauraOxidative addition, Chain-walking, Transmetalation, Reductive eliminationAlkyl-nickel(II), Benzylic nickel(II)
NiCl2/dppf/ZnReductive CouplingOxidative addition, Reduction, Transmetalation, Reductive eliminationNi(0), Ni(I), Ni(II), Ni(III) species

Palladium (Pd): Palladium-catalyzed reactions are among the most widely used methods for C-C and C-N bond formation. In the context of this compound, a key transformation is the cyanation of the aryl chloride. The generally accepted mechanism for palladium-catalyzed cyanation involves a Pd(0)/Pd(II) catalytic cycle. The reaction begins with the oxidative addition of the aryl chloride to a Pd(0) complex. This is followed by transmetalation with a cyanide source, such as zinc cyanide (Zn(CN)₂), and finally, reductive elimination of the desired nitrile product, which regenerates the active Pd(0) catalyst. organic-chemistry.orgresearchgate.net A significant challenge in these reactions is the potential for the cyanide ion to poison the palladium catalyst by forming stable, unreactive palladium-cyano complexes, which inhibits the catalytic cycle. google.com The use of co-catalysts or specific reaction conditions is often necessary to mitigate this issue. organic-chemistry.org

Catalyst System Reaction Type Proposed Mechanistic Steps Key Intermediates
Pd₂(dba)₃/dppfCyanationOxidative addition, Transmetalation, Reductive eliminationPd(0), Pd(II)-aryl, Pd(II)-cyano
Pd/C/dppf/Zn(CN)₂CyanationOxidative addition, Transmetalation, Reductive eliminationPd(0), Pd(II)-aryl, Pd(II)-cyano

Copper (Cu): Copper-catalyzed reactions, such as the Ullmann condensation and the Goldberg reaction, are valuable for forming C-N and C-O bonds. For the amination of this compound, the mechanism often involves a Cu(I) species as the active catalyst. encyclopedia.pubnih.gov In the presence of a suitable ligand, typically a diamine, a Cu(I) complex reacts with the amine to form a copper amidate. This intermediate then undergoes oxidative addition with the aryl chloride. The resulting Cu(III) intermediate subsequently undergoes reductive elimination to form the C-N bond and regenerate a Cu(I) species. nih.gov Alternatively, both radical and ionic pathways have been proposed, and the oxidation state of copper can fluctuate between Cu(I), Cu(II), and even Cu(III) during the catalytic cycle. encyclopedia.pub

Catalyst System Reaction Type Proposed Mechanistic Steps Key Intermediates
CuI/Diamine LigandN-Arylation (Amination)Ligand exchange, Amine deprotonation, Oxidative addition, Reductive eliminationCu(I)-amidate, Cu(III) species
Cu₂O/OxalamideN-ArylationSingle Electron Transfer (SET) pathwayCatalytically active Cu(I) species

Ruthenium (Ru): Ruthenium catalysts are known for their ability to facilitate a range of transformations, including cycloaddition reactions. nih.gov In the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which can be conceptually applied to derivatives of this compound, the mechanism differs significantly from the more common copper-catalyzed variant. Ruthenium catalysts activate the alkyne through π-interaction, which increases its nucleophilicity. nih.gov This activated alkyne then reacts with the azide (B81097) at its terminal nitrogen atom. The reaction is believed to proceed through a ruthenacyclopentene intermediate, which then undergoes rearrangement and reductive elimination to afford the triazole product. nih.gov This mechanism accounts for the characteristic formation of 1,5-disubstituted triazoles in RuAAC reactions with terminal alkynes. nih.gov

Catalyst System Reaction Type Proposed Mechanistic Steps Key Intermediates
[Cp*RuCl]₄Azide-Alkyne CycloadditionAlkyne activation via π-interaction, Nucleophilic attack of azide, RearrangementRuthenacyclopentene
[RuCl₂(p-cymene)]₂HydroamidationOxidative addition, Alkyne coordination, Alkyne insertion, Vinyl-vinylidene rearrangement, Nucleophilic transfer, Reductive eliminationRuthenium vinylidene, Ruthenium vinyl

Electrochemical Reaction Mechanisms

Electrochemical methods offer a green and efficient alternative for chemical transformations, utilizing electrons as traceless reagents. The electrochemical behavior of this compound is dictated by its functional groups.

The electrochemical reduction or oxidation of organic compounds typically proceeds through single electron transfer (SET) steps, generating highly reactive radical intermediates. researchgate.net For a molecule like this compound, both reduction and oxidation pathways are conceivable.

Electrochemical Reduction: The electrochemical reduction of aryl halides can lead to the cleavage of the carbon-halogen bond. The process is generally initiated by the transfer of an electron to the molecule to form a radical anion. This radical anion can then fragment, releasing a halide ion and forming an aryl radical. This aryl radical can then be further reduced to an anion, which is subsequently protonated by the solvent or electrolyte, or it can participate in other reactions. In the case of this compound, the nitrile group can also be electrochemically active, although typically at more negative potentials than the C-Cl bond cleavage. The reduction of a related compound, 2-chloro-6-fluorobenzaldehyde, has been shown to be a diffusion-controlled process where the aldehyde group is reduced to an alcohol. semanticscholar.org A similar reduction of the nitrile group in this compound would likely involve a two-electron, two-proton process to form an aminomethyl group, though this would require harsh conditions. The first step in the electrochemical reduction of CO₂ is the formation of a CO₂•⁻ radical intermediate. nih.gov

Electrochemical Oxidation: The methoxy group makes the aromatic ring of this compound susceptible to electrochemical oxidation. The oxidation of methoxy-substituted benzenes is known to proceed via the formation of a radical cation upon the initial electron transfer from the aromatic π-system to the anode. nih.govresearchgate.net This radical cation is a key intermediate that can undergo various follow-up reactions, such as nucleophilic attack by the solvent or a supporting electrolyte anion. nih.gov For instance, in the presence of trifluoroacetate, the radical cation can be trapped to form a cyclohexadienyl radical, which upon further oxidation and hydrolysis yields a phenol (B47542). nih.gov The presence of the electron-withdrawing chloro and cyano groups on the ring would increase the oxidation potential compared to simpler methoxybenzenes.

Electrochemical Process Initial Step Key Intermediate Potential Follow-up Reactions
ReductionSingle Electron Transfer (SET)Radical anion (Ar-CN)•⁻C-Cl bond cleavage to form aryl radical, further reduction to anion, protonation
OxidationSingle Electron Transfer (SET)Radical cation (Ar-CN)•⁺Nucleophilic attack by solvent/electrolyte, loss of a proton, further oxidation

Radical Intermediate Formation in Cycloaddition Reactions

While this compound itself is not a typical substrate for cycloaddition reactions, it can be a precursor to reactive species that are. For instance, the nitrile group can be converted to a nitrile oxide, a classic 1,3-dipole for [3+2] cycloaddition reactions. The mechanisms of these cycloadditions can involve radical intermediates.

The [3+2] cycloaddition of a nitrile oxide with a dipolarophile (e.g., an alkene or alkyne) is often described as a concerted pericyclic reaction. sci-rad.com However, an alternative stepwise mechanism involving the formation of a diradical intermediate has also been proposed. rsc.org In this pathway, the reaction is initiated by the formation of a single bond between one terminus of the nitrile oxide and the dipolarophile, generating a diradical species. This intermediate then undergoes rapid ring closure to form the five-membered heterocyclic ring. rsc.org

Theoretical studies on the cycloaddition of nitrile oxides have also pointed towards a non-concerted, two-stage, one-step mechanism with a zwitterionic character, rather than a purely diradical intermediate. scielo.org.mx The exact nature of the intermediate likely depends on the specific electronic properties of the nitrile oxide and the dipolarophile.

Furthermore, benzonitrile (B105546) derivatives can participate in photochemical reactions where radical intermediates are formed. For example, in a [2+2] cycloaddition, a benzonitrile can be excited to a triplet diradical state, which then reacts with an alkene. tdx.cat This highlights the potential for forming radical intermediates from the benzonitrile core under specific conditions, which could then lead to cycloaddition products.

Reaction Type Precursor/Reactant Proposed Mechanism Key Radical Intermediate
[3+2] CycloadditionNitrile Oxide (from Ar-CHO -> Ar-CH=NOH)Stepwise CycloadditionDiradical or Zwitterionic Intermediate
Photochemical [2+2] CycloadditionBenzonitrile derivativePhotochemical ExcitationTriplet Diradical State

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Calculations and Theoretical Modeling

Theoretical calculations are crucial for interpreting experimental data and predicting the chemical behavior of molecules. Quantum chemical methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for studying substituted benzonitriles.

Density Functional Theory (DFT) has proven to be a highly effective method for studying the structural and vibrational properties of benzonitrile (B105546) derivatives. analis.com.my The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed for these calculations. jchps.comresearchgate.net Studies on analogous compounds, such as 2-chloro-6-methylbenzonitrile (B1583042) and 2-chloro-3-methoxybenzonitrile (B1602500), have used DFT to optimize the molecular geometry, predicting bond lengths and angles that are in good agreement with experimental data where available. researchgate.netresearchgate.net

The optimized geometry reveals a slight distortion of the benzene (B151609) ring due to the presence of substituents. researchgate.net For instance, in a study on the related 2-chloro-6-methylbenzonitrile, DFT calculations showed specific changes in C-C bond lengths and angles within the phenyl ring. researchgate.net These calculations are fundamental for predicting other parameters, including vibrational frequencies and electronic properties. jchps.com

Table 1: Optimized Geometrical Parameters of 2-Chloro-6-methylbenzonitrile (Analog)

ParameterBond/AngleHF / 6-311+G* researchgate.netDFT (B3LYP) / 6-311++G(d,p) researchgate.net
Bond Length (Å) C-Cl1.7311.758
C-CN1.4551.450
C≡N1.1391.161
C-C (ring avg.)1.3861.394
C-CH31.5061.514
Bond Angle (°) C6-C1-C2117.8117.9
C1-C2-Cl121.2121.0
C1-C6-C(H3)122.5122.3

Note: Data is for the structural analog 2-chloro-6-methylbenzonitrile as a representative model.

Ab initio Hartree-Fock (HF) calculations are another foundational method used to investigate the molecular structure of compounds like 2-Chloro-6-methoxybenzonitrile. researchgate.netjocpr.com While HF calculations systematically overestimate vibrational frequencies due to the neglect of electron correlation, they provide valuable baseline data and are often used in conjunction with DFT for comparative analysis.

For the related molecule 2-chloro-6-methylbenzonitrile, HF calculations were performed to determine the equilibrium geometry and harmonic vibrational frequencies. researchgate.net Similarly, studies on 2-fluoro-6-methoxybenzonitrile (B1332107) have utilized the HF method to calculate optimized bond lengths and angles, demonstrating its utility in characterizing this class of compounds. researchgate.netjocpr.com The results from HF calculations generally show good qualitative agreement with experimental findings and DFT results, especially after the application of appropriate scaling factors.

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set. The Pople-style basis set, 6-311++G(d,p), is frequently used for substituted benzonitriles as it provides a robust and reliable description of the electronic structure. analis.com.myjchps.comresearchgate.net This basis set includes diffuse functions (++) on heavy and hydrogen atoms, which are important for describing non-covalent interactions and anions, and polarization functions (d,p) on heavy and hydrogen atoms, which allow for more flexibility in describing bond shapes.

Full geometry optimization is typically carried out using these methods to find the lowest energy conformation of the molecule. analis.com.my For example, the investigation of 2-chloro-3-methoxybenzonitrile involved geometry optimization using the B3LYP method with the 6-311++G(d,p) basis set to ensure the calculated structure corresponds to a true energy minimum on the potential energy surface. jchps.com

Hartree-Fock (HF) Level Calculations

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is an indispensable tool for verifying the structures predicted by computational models and for providing direct insight into the vibrational and electronic nature of a molecule.

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are complementary techniques used to probe the vibrational modes of a molecule. Experimental spectra have been recorded for several analogs of this compound, such as 2-chloro-6-methylbenzonitrile and 2-fluoro-6-methoxybenzonitrile. researchgate.netjocpr.com

The recorded FT-IR and FT-Raman spectra are analyzed by assigning the observed absorption and scattering bands to specific molecular vibrations. researchgate.net These assignments are greatly aided by theoretical frequency calculations from DFT and HF methods. jchps.com Potential Energy Distribution (PED) analysis is often used to determine the contribution of different internal coordinates to each normal mode of vibration, confirming the accuracy of the assignments. researchgate.net

Key vibrational modes for this class of compounds include:

C≡N Stretching: This vibration typically appears as a strong, sharp band in the IR spectrum. For 2-chloro-6-methylbenzonitrile, this mode was observed in the FT-IR spectrum and confirmed by calculations. researchgate.net

C-Cl Vibrations: The C-Cl stretching mode is found at lower wavenumbers. In one study, this was identified in the Raman spectrum at 871 cm⁻¹. researchgate.net

Methoxy (B1213986) Group Vibrations: The methoxy group gives rise to characteristic C-H stretching and bending modes, as well as C-O stretching vibrations.

Table 2: Selected Vibrational Assignments for 2-Chloro-6-methylbenzonitrile (Analog)

FT-IR (cm⁻¹) researchgate.netFT-Raman (cm⁻¹) researchgate.netCalculated (HF) (cm⁻¹) researchgate.netAssignment (Contribution from PED) researchgate.net
307130713070C-H stretch
223222342235C≡N stretch (88%)
157815801582C-C stretch
128812901290C-H in-plane bend
-871842C-Cl stretch
781782780C-H out-of-plane bend
550550552C-C-C in-plane bend

Note: Data is for the structural analog 2-chloro-6-methylbenzonitrile. Assignments are based on calculated Potential Energy Distribution (PED).

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The analysis of the UV-Vis spectrum of compounds like this compound is often supported by Time-Dependent DFT (TD-DFT) calculations. jchps.com These calculations can predict the electronic absorption wavelengths (λmax), oscillator strengths, and the nature of the corresponding electronic transitions. researchgate.net

For aromatic nitriles, the observed absorption bands are typically assigned to π → π∗ and n → π∗ transitions. analis.com.my A study on 2-chloro-3-methoxybenzonitrile calculated the UV-Vis spectrum and identified key electronic transitions, attributing them to excitations involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). jchps.com The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and stability of the molecule. jchps.comresearchgate.net

Table 3: Calculated Electronic Absorption Properties of 2-Chloro-3-Methoxybenzonitrile (Analog)

Calculated λmax (nm) jchps.comOscillator Strength (f) jchps.comMajor Contribution / Transition jchps.com
289.450.0274HOMO -> LUMO (n -> π)
280.120.0076HOMO-1 -> LUMO (π -> π)
245.810.1659HOMO -> LUMO+1 (π -> π*)

Note: Data is for the structural analog 2-chloro-3-methoxybenzonitrile.

Nuclear Magnetic Resonance (NMR) Studies (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Experimental ¹H NMR data for the compound confirms the presence of three distinct aromatic protons and a methoxy group. umich.edu The aromatic proton at the C5 position, situated between the chloro and methoxy groups, appears as a triplet due to coupling with the two adjacent protons. umich.edu The protons at the C3 and C4 positions each appear as doublets. umich.edu The three protons of the methoxy group (-OCH₃) are equivalent and appear as a sharp singlet. umich.edu

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H (C5)7.45Triplet (t)8.4
Ar-H (C3 or C4)7.07Doublet (d)8.1
Ar-H (C4 or C3)6.88Doublet (d)8.6
-OCH₃3.95Singlet (s)N/A

Table 1: Experimental ¹H NMR Data for this compound in CDCl₃. umich.edu

While specific experimental ¹³C NMR data is not available in the cited literature, the expected chemical shifts can be predicted based on the known effects of the chloro, methoxy, and nitrile substituents on the benzene ring. The structure possesses eight unique carbon atoms, which would result in eight distinct signals in the ¹³C NMR spectrum. The carbon of the nitrile group (-C≡N) is expected in the 115-120 ppm range, while the methoxy carbon (-OCH₃) typically appears around 55-60 ppm. The six aromatic carbons would produce signals in the 110-160 ppm region, with their exact shifts determined by the electron-withdrawing and -donating effects of the substituents.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C≡N~117
Ar-C1 (-CN)~115
Ar-C2 (-Cl)~135
Ar-C3~114
Ar-C4~133
Ar-C5~125
Ar-C6 (-OCH₃)~158
-OCH₃~56

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Molecular Orbital Analysis and Electronic Properties

Computational methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. As specific computational studies on this compound were not found in the reviewed literature, a comprehensive analysis of the structurally analogous compound 2-fluoro-6-methoxybenzonitrile (FMBN) is presented here to illustrate the key electronic properties. jocpr.com The findings for FMBN provide valuable insights into the expected characteristics of its chloro-substituted counterpart. The calculations for FMBN were performed using the B3LYP/6-31G(d,p) level of theory. jocpr.com

HOMO-LUMO Energy Gap Analysis and Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between these orbitals is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. jocpr.com

For the analogous compound FMBN, the HOMO is primarily localized over the benzene ring, while the LUMO is distributed over the entire molecule. jocpr.com The energy gap is calculated to be significant, indicating that the molecule possesses high stability. jocpr.com This energy gap is a key factor in determining the intramolecular charge transfer (ICT) characteristics of the molecule. jocpr.com

ParameterEnergy (a.u.)Energy (eV)
HOMO Energy-0.25779-7.015
LUMO Energy-0.02908-0.791
Energy Gap (ΔE)0.228716.224

Table 3: Calculated HOMO-LUMO Energy Values for the analogous compound 2-fluoro-6-methoxybenzonitrile. jocpr.com

Natural Bond Orbital (NBO) Analysis for Stability and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a framework for understanding charge delocalization and intramolecular interactions that contribute to molecular stability. jocpr.com It examines the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E(2)) associated with a donor-acceptor interaction quantifies the strength of the hyperconjugation. jocpr.com

In the analogous molecule FMBN, significant stabilization arises from the donation of electron density from the lone pairs (LP) of the oxygen and fluorine atoms to the antibonding π* orbitals of the benzene ring. jocpr.com The most substantial interactions involve the donation from a lone pair of the oxygen atom to the π(C1-C6) and π(C5-C6) orbitals, indicating strong resonance effects that stabilize the molecule. jocpr.com These interactions confirm the delocalization of electron density from the substituents into the aromatic system. jocpr.com

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (2) O13π* (C1-C6)22.21
LP (2) O13π* (C5-C6)1.10
LP (3) F12π* (C1-C2)3.89
π (C1-C6)π* (C2-C3)18.15
π (C3-C4)π* (C1-C6)19.98

Table 4: Significant NBO Donor-Acceptor Interactions and Stabilization Energies for the analogous compound 2-fluoro-6-methoxybenzonitrile. jocpr.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green represents areas of neutral potential.

The MEP map for the analogous compound FMBN shows the most negative potential (red) concentrated around the nitrogen atom of the nitrile group, as expected due to its high electronegativity and lone pair of electrons. jocpr.com A region of negative potential is also found around the oxygen atom of the methoxy group. jocpr.com These sites represent the most likely centers for electrophilic attack. Conversely, the regions of positive potential (blue) are localized around the hydrogen atoms of the aromatic ring, making them susceptible to nucleophilic attack. jocpr.com This analysis provides a clear picture of the molecule's reactive sites. jocpr.com

Derivatives, Analogues, and Structure Activity Relationships Sar

Systematic Exploration of Substituted Benzonitrile (B105546) Analogues

The nature and placement of the halogen atom on the benzonitrile ring are critical determinants of the compound's reactivity and biological profile. The electron-withdrawing nature of halogens significantly alters the electronic landscape of the aromatic ring.

Research indicates that the position of the halogen substituent has a profound effect on the physical and chemical properties of the molecule. For instance, ortho-substituted benzonitriles can exhibit different melting points and crystal packing characteristics compared to their meta- or para-substituted counterparts, which is often attributed to variations in steric hindrance and intermolecular forces. The introduction of multiple halogen atoms, such as in difluoro or trifluoro derivatives, further complicates these effects by increasing molecular weight and introducing complex electronic influences that can alter reactivity in chemical syntheses like cross-coupling reactions.

The type of halogen (Fluorine, Chlorine, Bromine, Iodine) also plays a crucial role. Studies on the herbicidal activity of related compounds have shown that substitution with a halide in the meta-position can lead to a small increase in activity, whereas ortho- and para-derivatives are often less effective. researchgate.net Furthermore, the ability of a halogen atom to participate in "halogen bonding"—a non-covalent interaction with an electron donor—is influenced by other substituents on the ring. researchgate.net Electron-withdrawing groups, like the nitrile group itself, tend to favor ortho- and para-iodine atoms as halogen bond donors, while electron-donating groups favor meta-iodine atoms. researchgate.net This directionality is a key consideration in designing molecules that bind to specific biological targets.

Halogen ModificationObserved InfluenceExample ContextReference
Positional Isomerism (ortho vs. meta/para)Affects physical properties like melting point and crystal packing due to steric and electronic differences.Ortho-substituted 4-Bromo-2-chlorobenzonitrile shows a higher melting point than para/meta-substituted analogs.
Type of Halogen (e.g., F, Cl, Br, I)Modulates biological activity. In some herbicidal analogues, meta-substitution is preferred over ortho or para.In bentranil (B1668014) analogues, halide substitution in the m-position slightly increases herbicidal activity. researchgate.net
Multiple HalogenationsIncreases molecular weight and introduces complex steric/electronic factors, influencing reactivity.6-Bromo-3-chloro-2,4-difluorobenzonitrile shows increased complexity that influences Suzuki-Miyaura couplings.
Influence on Halogen BondingElectron-withdrawing groups (like nitrile) enhance the ability of o- and p-halogens to act as halogen bond donors.Studies on iodobenzene (B50100) derivatives show that a nitrile group favors o- and p-iodines as XB donors. researchgate.net

The methoxy (B1213986) group at the 6-position is another key site for modification. Its position and chemical nature can drastically alter the molecule's properties. The methoxy group is generally considered an electron-donating group, which influences the reactivity of the aromatic ring.

Comparative analyses of methoxy-substituted benzonitriles reveal that the number and position of these groups are significant. For example, a dimethoxy-substituted benzonitrile creates a more electron-rich aromatic system compared to its monomethoxy analogues, which affects its behavior in nucleophilic and electrophilic reactions. In some antibacterial compounds, the introduction of a methoxy group at certain positions was found to retain biological activity. conicet.gov.ar Replacing the methoxy group with a larger ethoxy group can create positional isomers with different biological profiles, highlighting the importance of the ether substituent's size and nature. smolecule.com In studies on molluscicides, the activity of fluorinated benzonitriles was enhanced by para-substitution with electron-withdrawing groups but was lost when substituted with electron-donating groups like methoxy or ethoxy. who.int

Methoxy Group VariationObserved InfluenceExample ContextReference
Number of Methoxy GroupsIncreases electron density on the aromatic ring, affecting chemical reactivity.2-Amino-4,5-dimethoxybenzonitrile is more electron-rich than monomethoxy analogs.
Positional IsomerismAffects biological activity; can be critical for target binding.In tetrafluorobenzonitriles, a para-methoxy group leads to a loss of molluscicidal activity. who.int
Replacement of Methoxy GroupSubstitution with other groups (e.g., ethoxy) creates analogues with distinct properties.4-((2-Chloro-4-fluorobenzyl)oxy)-3-ethoxybenzonitrile is a positional isomer with an ethoxy group instead of methoxy. smolecule.com
Retention of ActivityIn some scaffolds, introduction of a methoxy group is well-tolerated and retains biological activity.In certain oxadiazole antibacterials, a 4-methoxy group on a phenyl ring retained activity against S. aureus. conicet.gov.ar

Influence of Halogen Position and Type on Activity

Pharmacophore Development and Drug Design Principles

The insights gained from SAR studies are fundamental to pharmacophore development and rational drug design. By identifying the essential structural features required for activity, chemists can design more potent and selective molecules.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For benzonitrile derivatives, several key features have been identified.

The nitrile (-CN) group is a particularly important pharmacophoric element. It is a strong electron-withdrawing group and can function as a hydrogen bond acceptor through its nitrogen atom. nih.gov This allows it to mimic other functional groups, such as a hydroxyl or carboxyl group, in interactions with protein binding sites. nih.gov The aromatic ring itself often participates in crucial π-π stacking interactions with aromatic amino acid residues in a protein's active site. nih.gov Ligand-based pharmacophore modeling of other active compounds has often identified a combination of aromatic rings and hydrogen bond acceptors as essential for activity. acs.org The specific recognition of benzonitrile derivatives by host molecules in co-crystallization studies further confirms the importance of the cyanide group in forming specific hydrogen bonding interactions. nih.gov

Pharmacophoric FeatureRole in Biological ActivityReference
Nitrile Group (-CN)Acts as a key hydrogen bond acceptor; functions as a bioisostere for hydroxyl or carboxyl groups. nih.gov
Aromatic RingProvides a scaffold for substituents and engages in hydrophobic and π-π stacking interactions with enzyme residues. nih.gov
Halogen SubstituentModulates electronic properties and can participate in halogen bonding, a specific non-covalent interaction. researchgate.net
Methoxy/Ether GroupActs as a hydrogen bond acceptor and influences the electronic nature and conformation of the molecule. smolecule.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov This method is invaluable for understanding the interactions that drive binding and for predicting the activity of new compounds.

Docking studies on various benzonitrile-related compounds have provided detailed insights into their binding modes. For example, in the design of inhibitors for the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), docking studies helped to understand how compounds fit into the active site. tandfonline.com Similarly, docking of coumarin (B35378) derivatives containing a thiazole (B1198619) moiety (structurally related scaffolds) into the active site of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) revealed key interactions with amino acid residues. nih.gov These studies often identify specific hydrogen bonds between the ligand and residues like glutamine or arginine, as well as hydrophobic interactions within the binding pocket. nih.govnih.gov The results from docking are often visualized to analyze the ligand's interaction with the active site's amino acids, helping to explain why certain derivatives are more potent than others. nih.govasiapharmaceutics.info

Target EnzymeLigand ClassKey Findings from DockingReference
Indoleamine 2,3-dioxygenase 1 (IDO1)Phenyl-1,2,4-triazolesIdentified potent inhibitors and provided structural data for their binding mode, guiding optimization. tandfonline.com
VEGFR-2 KinaseThiazolyl-CoumarinsDemonstrated binding energies comparable to the approved drug Sorafenib, with key interactions in the active site. nih.gov
Monoamine Oxidase-B (MAO-B)Substituted Schiff BasesPredicted binding affinities and identified molecular interactions for potential anti-Parkinsonian agents. asiapharmaceutics.info
FimHBiaryl MannosidesRevealed a "lock and key" fit, with π-π interactions with Tyr-48 and H-bonding with an Arg-98/Glu-50 salt bridge. nih.gov

Structure-based drug design uses the three-dimensional structural information of the target protein to guide the optimization of lead compounds. nih.gov By visualizing how a ligand binds, researchers can make rational modifications to improve its affinity, selectivity, and pharmacokinetic properties.

This strategy has been successfully applied to numerous targets. For instance, the optimization of IDO1 inhibitors was achieved through a structure-based approach that improved potency by several orders of magnitude. tandfonline.com In the development of FimH antagonists, X-ray crystallography showed how a biaryl mannoside inhibitor bound to the protein, revealing that the biphenyl (B1667301) moiety made key π-π stacking interactions. nih.gov This knowledge guided the design of more potent dimeric analogues. nih.gov Similarly, the development of novel HIV-1 inhibitors involved a structure-based design strategy to develop dihydrothiopyrano[3,2-d]pyrimidines that could better explore the chemical space of the enzyme's binding pocket. semanticscholar.org This often involves modifying the lead compound to occupy additional hydrophobic pockets or to form new hydrogen bonds with the target protein. semanticscholar.orgmdpi.com

StrategyDescriptionExample ApplicationReference
Exploiting Hydrophobic PocketsModifying the ligand to extend into and fill empty hydrophobic pockets in the enzyme's active site to increase affinity.Design of HIV-1 inhibitors with substituents to occupy a hydrophobic channel. semanticscholar.org
Enhancing π-π InteractionsIntroducing or modifying aromatic rings on the ligand to optimize stacking interactions with aromatic residues like Tyrosine or Phenylalanine.Optimization of FimH antagonists by designing biaryl moieties to interact with Tyr-48. nih.gov
Bioisosteric ReplacementReplacing a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetics.In silico design of Phytoene Desaturase inhibitors by modifying substituents on the phenoxy ring. mdpi.com
Linker ModificationAltering the length or flexibility of a linker connecting different parts of a ligand to achieve an optimal binding conformation.Development of dimeric FimH antagonists by linking two monomeric units. nih.gov

Molecular Docking Studies for Enzyme-Ligand Interactions

Development of Bioactive Compounds from Benzonitrile Scaffolds

The benzonitrile chemical structure is a key component in the synthesis of numerous compounds used in medicine and industry. Derivatives of benzonitrile are utilized as intermediates in the production of pharmaceuticals, dyes, and rubber chemicals. jocpr.com Their utility extends to the manufacturing of lacquers and polymers. jocpr.com Halogenated benzonitriles, in particular, are recognized as important intermediates for creating inhibitors of enzymes implicated in conditions such as Chagas disease, Alzheimer's disease, and Parkinson's disease. researchgate.net

Applications in Enzyme Inhibition Studies

The benzonitrile framework is integral to the design of various enzyme inhibitors. Halogenated benzonitrile derivatives are known to be used as intermediates in the synthesis of inhibitors for enzymes related to HIV and cancer treatment. researchgate.net For instance, research into second-generation inhibitors of HIV-1 Reverse Transcriptase (RT) has led to the synthesis of novel dipyridodiazepinone derivatives. mdpi.com Molecular modeling aimed at improving activity against mutant RT enzymes identified that structures containing a 2-chloro-8-arylthiomethyl moiety were effective inhibitors. mdpi.com This highlights the role of the chloro-substituted aromatic core in designing compounds with specific inhibitory functions.

Design of Therapeutic Agents (e.g., ALK2 inhibitors)

A significant application of scaffolds related to 2-chloro-6-methoxybenzonitrile is in the development of inhibitors for the serine/threonine kinase ALK2 (Activin receptor-like kinase-2). nih.govresearchgate.net ALK2 is a recognized target for therapeutic intervention in aggressive pediatric cancers like diffuse intrinsic pontine glioma (DIPG). nih.govresearchgate.net

An open-science approach to developing ALK2 inhibitors led to the discovery of M4K2009, an analogue of a previously reported inhibitor. nih.gov While potent, M4K2009 had off-target activity. nih.govresearchgate.net Subsequent structure-activity relationship (SAR) studies involved modifying the scaffold. Replacing the nitrile group with a bioisosteric amide and altering the substitution pattern on the phenyl ring were key strategies. This work led to the development of 2-fluoro-6-methoxybenzamide (B1330465) derivatives, which demonstrated high inhibitory activity against ALK2, excellent selectivity, and improved pharmacokinetic profiles. nih.govresearchgate.net The substitution of the chloro group with fluorine in these analogues was a critical modification that yielded potent and selective inhibitors. nih.gov These findings suggest that DIPG cells are dependent on the enhanced signaling from the mutant ALK2 receptor, making its inhibition a viable therapeutic strategy. nih.gov

Table 1: In Vitro Inhibitory Activity of Benzamide Analogues Against ALK2
CompoundModifications from Original ScaffoldALK2 IC50 (nM)Selectivity (ALK5/ALK2)
M4K2009Analogue of a reported inhibitor (LDN-214117)2.9>3400
M4K2149Benzamide analogue with varied trimethoxyphenyl substituents3.1>3200
26a (2-fluoro-6-methoxybenzamide derivative)Fluoro and methoxy substitutions on benzamide1.5>6600

Data synthesized from research on ALK2 inhibitors. nih.gov

Anticonvulsant and Other Pharmacological Activities of Derivatives

Derivatives of benzonitrile and related heterocyclic structures have been investigated for a range of pharmacological activities, including anticonvulsant effects. researchgate.net Benzofuran derivatives, which can be synthesized from 2-hydroxybenzonitriles, have shown diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and neuroprotective properties. researchgate.net

In the search for new treatments for epilepsy, various nitrogen-containing heterocyclic compounds have been synthesized and evaluated. nih.govsapub.org One study on phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamide hybrids identified several compounds with significant anticonvulsant activity in the maximal electroshock (MES) seizure test. nih.gov The structure-activity relationship (SAR) analysis from this study revealed that the nature and position of substituents on the phenyl ring were critical for activity. Notably, the replacement of a 2-nitro substituent with a 2-chloro substituent (compound 8f) resulted in a moderate decrease but still significant anticonvulsant activity, demonstrating 75% protection in the MES test at a 20 mg/kg dose. nih.gov This indicates that the chloro-substituted phenyl moiety can be a viable component in the design of novel anticonvulsant agents.

Table 2: Anticonvulsant Activity of Selected Derivatives in the Maximal Electroshock (MES) Test
CompoundKey Structural FeatureDose (mg/kg)Protection (%)
8f2-chloro substituent2075
8k2-nitro substituent275
8L4-nitro substituent575
8g3-chloro substituent1075

Data from a study on phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids. nih.gov

Applications in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of reactive sites on the 2-chloro-6-methoxybenzonitrile ring makes it a crucial building block for elaborate molecular architectures. The nitrile group can be transformed into amines or other functionalities, while the chloro group is suitable for various coupling and substitution reactions, providing multiple pathways for molecular elaboration.

While direct synthesis of simple sulfonamides from this compound is not extensively documented, its core structure is found in more complex sulfonamide-containing molecules. For instance, the related benzo[d]isoxazole scaffold, which can be derived from precursors related to this compound, is used to prepare advanced sulfonamide derivatives. In one patented method, a 7-chloro-4-methoxy-6-(methoxymethyl)benzo[d]isoxazol-3-amine intermediate is reacted with 2,6-dimethoxybenzenesulfonyl chloride in pyridine, heated by microwave irradiation, to yield a complex benzisoxazole sulfonamide. googleapis.com This highlights the role of the chloro-methoxy-substituted aromatic ring as a key component in the framework of pharmacologically relevant sulfonamides. googleapis.comgoogle.com

Additionally, organosulfur compounds featuring this scaffold are known, such as 2-chloro-6-sulfanylbenzonitrile, although its direct synthesis from the methoxy (B1213986) precursor is not detailed. nih.gov The general synthesis of sulfonamides often involves the reaction of an aryl sulfonyl chloride with a primary or secondary amine, a pathway for which derivatives of this compound could be adapted. ekb.eg

Table 1: Examples of Related Sulfonamide Synthesis

Precursor Reagent Product Type Reference
7-chloro-4-methoxy-6-(methoxymethyl)benzo[d]isoxazol-3-amine 2,6-dimethoxybenzenesulfonyl chloride Benzisoxazole Sulfonamide googleapis.com

The this compound framework is an integral part of various biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, including metabolic disorders and infectious diseases.

Recent research has focused on designing and synthesizing novel derivatives for specific biological targets. In a 2025 study, a series of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives were synthesized and evaluated as new α-glucosidase inhibitors. nih.gov All tested compounds showed promising inhibitory activity, with some being more potent than the standard drug Acarbose, suggesting their potential as anti-diabetic agents. nih.gov Structure-activity relationship (SAR) analysis revealed that the benzo[d]isoxazole-triazole scaffold containing the chloro-methoxy substitution pattern is a promising pharmacophore for this class of inhibitors. nih.gov

Furthermore, this compound has been used as a starting material in the synthesis of compounds targeting the Polycomb Repressive Complex 2 (PRC2), which is implicated in various diseases. google.com The ability to use this building block in creating complex molecules for such high-value biological targets underscores its importance in medicinal chemistry. google.comnih.gov

Preparation of Sulfonamide and Organosulfur Compounds

Role in Heterocyclic Compound Synthesis

The reactivity of this compound makes it a valuable precursor for synthesizing a variety of heterocyclic compounds. These ring systems are central to many areas of chemistry, particularly in the development of pharmaceuticals and functional materials.

The compound is a key precursor for creating isoxazole (B147169) and fused isoxazole ring systems. Isoxazoles are commonly synthesized via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne. rsc.orgmdpi.com

A notable application is the efficient synthesis of 5-chloro-6-methoxy-3-(...)-benzo[d]isoxazole derivatives. nih.gov These compounds, which have demonstrated potent α-glucosidase inhibitory activity, are built upon the core structure provided by the parent benzonitrile (B105546). nih.gov Another synthetic route involves the intramolecular oxidative cycloaddition of aldoximes derived from related benzaldehyde (B42025) precursors. For example, (E)-2-chloro-6-(prop-2-yn-1-yloxy)benzaldehyde oxime, a molecule derived from a 2-chloro-6-hydroxybenzaldehyde (B95410) backbone, can be cyclized to form 9-Chloro-4H-chromeno[4,3-c]isoxazole in high yield (88%). mdpi.com This reaction demonstrates the utility of the 2-chloro substituted ring in forming complex, fused heterocyclic systems.

Table 2: Examples of Isoxazole Synthesis from Related Precursors

Precursor Reaction Type Product Yield Reference
(E)-2-chloro-6-(prop-2-yn-1-yloxy)benzaldehyde oxime Intramolecular Oxidative Cycloaddition 9-Chloro-4H-chromeno[4,3-c]isoxazole 88% mdpi.com

Azo dyes are organic colorants characterized by the presence of a nitrogen-nitrogen double bond (–N=N–). nih.govnih.gov Their synthesis is a cornerstone of industrial organic chemistry and typically involves a two-step process: diazotization and coupling. lkouniv.ac.in The first step involves converting a primary aromatic amine into a diazonium salt using nitrous acid. lkouniv.ac.in This reactive intermediate is then coupled with an electron-rich species, such as a phenol (B47542) or an aniline (B41778), to form the final azo compound. nih.gov

While direct use of this compound in azo dye synthesis is not prominently featured, it can serve as a precursor to the necessary intermediates. To be used in this context, the benzonitrile would first require the introduction of an amino group onto the aromatic ring to create a derivative like 2-chloro-X-amino-6-methoxybenzonitrile. This amino-substituted compound could then undergo diazotization and subsequent coupling with various components to produce a range of azo dyes. Research on related structures, such as 4-amino-2-chloro-6,7-dimethoxyquinazoline, demonstrates that chloro- and methoxy-substituted aromatic amines can be effectively diazotized and coupled to produce disperse dyes with good fastness properties for textiles. researchgate.net

Synthesis of Isoxazole Derivatives

Green Chemistry Principles in Synthesis of Benzonitrile Compounds

The application of green chemistry principles is crucial in mitigating the environmental impact of chemical manufacturing. numberanalytics.com These principles provide a framework for designing chemical products and processes that are more environmentally friendly. aarf.asia For the synthesis of benzonitrile compounds, including this compound, these principles focus on several key areas.

Minimization of Waste and Byproduct Formation

A core tenet of green chemistry is the prevention of waste, which is considered more advantageous than treating or cleaning up waste after it has been created. numberanalytics.comacs.org This principle is directly linked to the concept of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. numberanalytics.comacs.org By designing synthetic routes with high atom economy, the formation of byproducts is minimized, leading to less waste and a more efficient process. numberanalytics.com

In the context of benzonitrile synthesis, this involves selecting reactions that are inherently less wasteful. For instance, the use of catalytic reagents is preferred over stoichiometric ones because they are used in smaller amounts and can often be recycled, thus reducing waste. acs.org Unnecessary derivatization steps, such as the use of blocking or protecting groups, should also be avoided as they require additional reagents and generate more waste. acs.org

One measure of waste is the E-factor, which relates the weight of waste co-produced to the weight of the desired product. acs.org Another metric is process mass intensity (PMI), which is the ratio of the weights of all materials (including water, solvents, raw materials, and reagents) to the weight of the active pharmaceutical ingredient (API) produced. acs.org Applying green chemistry principles to API process design has been shown to dramatically reduce waste, sometimes by as much as a factor of ten. acs.org

A study on the synthesis of 4-fluoro-2-methylbenzonitrile (B118529) highlights the drawbacks of traditional methods that result in significant charring and a difficult work-up process, leading to low yields. google.com This underscores the importance of developing cleaner and more efficient synthetic methods.

Use of Eco-friendly Solvents and Reagents

Solvents constitute a significant portion of the waste generated in chemical processes. whiterose.ac.uk Therefore, the selection of safer, more environmentally benign solvents is a key aspect of green chemistry. researchgate.net The ideal "green" solvent is non-toxic, non-flammable, and not damaging to the environment. whiterose.ac.uk Water, ionic liquids, supercritical fluids, and deep eutectic solvents are examples of greener solvent alternatives. mdpi.comresearchgate.net

There is a growing trend to replace hazardous solvents like benzene (B151609), carbon tetrachloride, and chloroform (B151607) with safer alternatives. whiterose.ac.uk For example, toluene (B28343) is often used as a substitute for the carcinogenic benzene. whiterose.ac.uk In some cases, solvents can be eliminated altogether by conducting reactions under solvent-free conditions. mdpi.com

A process for preparing 4-fluoro-2-methylbenzonitrile utilizes ethanol (B145695) as a solvent, which is considered a greener option. google.com Another example is the use of an ionic liquid, [HSO3-b-Py]·HSO4, which acts as both a co-solvent and a catalyst in the synthesis of benzonitrile, and can be easily recovered and recycled. rsc.org

The choice of reagents is also critical. Reagents that are hazardous or environmentally unfriendly, such as cuprous iodide and TEMPO, should be avoided. google.com The use of milder and less toxic reagents, such as sodium bisulphate monohydrate, is a step towards a greener synthesis. google.com

Catalyst Reusability and Efficiency

Catalysts play a vital role in green chemistry by enabling reactions to proceed more efficiently and with less waste. numberanalytics.com Catalytic reagents are superior to stoichiometric ones as they are used in smaller quantities and can often be recycled and reused multiple times. acs.org The development of recyclable catalysts is a significant area of research in green chemistry. tandfonline.com

Heterogeneous catalysts, which are in a different phase from the reactants, are often easier to separate from the reaction mixture and recycle. tandfonline.com For example, a chromium-containing metal-organic framework (MOF), MIL-101, has been used as a highly efficient and recyclable heterogeneous catalyst for the synthesis of 2,4,5-trisubstituted imidazoles. mdpi.com This catalyst can be recovered by simple filtration and reused multiple times with only a slight loss in activity. mdpi.com

In the synthesis of benzonitrile, an iron single-atom catalyst has been shown to be effective and can be easily recycled and reused without a significant loss in activity. nih.gov Similarly, a SO3H-carbon catalyst used for the synthesis of 5-substituted 1H-tetrazoles from nitriles can be recovered by filtration and reused for at least five cycles without any loss of activity. ajgreenchem.com The use of magnetic nanoparticles as catalysts also allows for easy separation and reuse by applying an external magnetic field. researchgate.net

The efficiency of a catalyst is often measured by its turnover number (TON) and turnover frequency (TOF). mdpi.com A high TON indicates that a large amount of product can be formed per unit of catalyst, while a high TOF signifies a high reaction rate. mdpi.com

Environmental Impact of Industrial Production Methods

The industrial production of chemicals, including benzonitrile compounds, can have a significant environmental impact. aarf.asia This impact stems from the consumption of resources, the generation of waste, and the potential for pollution. aarf.asia

Solvent Recovery and Recycling in Industrial Processes

Solvents are a major contributor to the environmental footprint of the chemical industry. rootsciences.com Solvent recovery and recycling are crucial strategies for reducing this impact. theclimatedrive.org The process of solvent recovery typically involves collecting the used solvent, pre-treating it to remove impurities, and then purifying it through methods like distillation. rootsciences.combaronblakeslee.net

Recovered solvents can often be reused in the same process, which reduces the need to purchase new solvents and minimizes waste disposal. rootsciences.combaronblakeslee.net This not only has environmental benefits but also leads to significant cost savings. theclimatedrive.orgbaronblakeslee.net In 2023, it was reported that 35% of solvents in a particular division were recycled or reused, with 20% being recycled back into the original process. theclimatedrive.org

Advanced membrane technologies, such as organic solvent nanofiltration (OSN) and pervaporation (PV), are being developed as more sustainable alternatives to traditional distillation for solvent purification. europa.eu These technologies are expected to lead to significant reductions in energy consumption and waste production. europa.eu

Considerations of Byproduct Generation and Disposal

The generation of byproducts is another significant environmental concern in industrial chemical production. Traditional methods for producing benzonitrile can have low yields and high material and energy consumption, leading to serious environmental pollution. google.com

For example, the ammoxidation of toluene to produce benzonitrile can generate excess ammonia (B1221849) gas as a byproduct. google.com One approach to mitigate this is to absorb the excess ammonia with sulfuric acid to produce ammonium (B1175870) sulfate, which can then be used as an agricultural fertilizer, thus turning a waste product into a useful one. google.com

The choice of raw materials and reaction pathways can significantly influence the types and quantities of byproducts generated. For instance, the use of hazardous reagents can lead to the formation of toxic byproducts that require special disposal methods. google.com Therefore, designing industrial processes with a focus on minimizing byproduct formation and finding beneficial uses for any byproducts that are generated is essential for sustainable manufacturing.

Interactive Data Table: Comparison of Catalysts in Benzonitrile Synthesis

CatalystSubstrateProductKey FeaturesReusabilitySource
Fe1-N-CBenzyl alcoholBenzonitrileSingle-atom catalyst, mild conditionsRecyclable without significant loss in activity nih.gov
SO3H-carbonBenzonitrile5-phenyl 1H-tetrazoleNon-metallic, stable, water-resistantReusable for at least 5 cycles ajgreenchem.com
MIL-101 MOFBenzaldehyde derivatives2,4,5-trisubstituted imidazolesHeterogeneous, solvent-free conditionsReusable for at least 5 times with slight loss of efficiency mdpi.com
CuFe2O4 MNPsBenzonitrileBenzylamineMagnetic nanoparticles, simple separationReusable for seven times without significant decay in activity researchgate.net
[HSO3-b-Py]·HSO4BenzaldehydeBenzonitrileIonic liquid, acts as catalyst and solventRecyclable for at least 5 times with high conversion and yield rsc.org

Environmental and Sustainable Chemistry Considerations

Assessment of Environmental Hazards in Chemical Manufacturing

The manufacturing of specialty chemicals such as 2-Chloro-6-methoxybenzonitrile necessitates a thorough evaluation of potential environmental hazards. This assessment encompasses the ecotoxicity of the compound and its manufacturing byproducts, its persistence and potential for bioaccumulation in the environment, and the nature of the waste streams generated during synthesis.

While specific ecotoxicity data for this compound is not extensively documented in publicly available literature, inferences can be drawn from the analysis of structurally similar compounds. Aromatic nitriles containing halogen substituents are generally recognized for their potential to cause harm to aquatic ecosystems.

For instance, the related compound 2-chloro-6-methylbenzonitrile (B1583042) has a reported 96-hour lethal concentration (LC50) of 15.1 mg/L for the fathead minnow (Pimephales promelas), indicating toxicity to fish. fishersci.norsc.org Given the structural similarities, it is plausible that this compound exhibits a comparable level of aquatic toxicity. The presence of the chlorine atom on the benzene (B151609) ring is a key factor contributing to the toxicological profile of these molecules. epa.gov General safety data for other chlorinated benzonitrile (B105546) derivatives consistently includes warnings of being harmful to aquatic organisms. europa.eumdpi.com Aromatic nitriles as a class are known to be potentially harmful to aquatic life, necessitating proper disposal and handling to prevent environmental release. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, are often used to predict the toxicity of chemicals when experimental data is lacking. europa.eumdpi.comresearchgate.netinsilico.eu For chlorinated aromatic compounds, these models generally predict a degree of toxicity based on factors like hydrophobicity and the electronic effects of the substituents. europa.eu

Table 1: Ecotoxicity Data for a Structurally Related Compound

CompoundTest OrganismExposure DurationEndpointValueReference
2-Chloro-6-methylbenzonitrilePimephales promelas (Fathead Minnow)96 hoursLC5015.1 mg/L fishersci.norsc.org

The environmental persistence of this compound is a significant consideration. Studies on the microbial degradation of benzonitrile-based herbicides have shown that the substitution pattern on the benzene ring plays a crucial role. Specifically, 2,6-disubstituted benzonitriles, such as 2,6-dichlorobenzonitrile, have been found to be highly resistant to hydrolysis by nitrilase enzymes from soil bacteria. researchgate.net This resistance suggests that this compound, which also has a 2,6-substitution pattern, is likely to be recalcitrant to biodegradation and may persist in the environment. beilstein-journals.org

The microbial degradation of nitriles typically proceeds through one of two enzymatic pathways: a nitrilase that hydrolyzes the nitrile directly to a carboxylic acid and ammonia (B1221849), or a nitrile hydratase and amidase system that works in two steps. frontiersin.orgub.edu However, the presence of a halogen, particularly at the ortho position (adjacent to the nitrile group), can sterically hinder the enzyme's access to the nitrile functional group, thereby inhibiting degradation. beilstein-journals.org Chlorinated aromatic compounds as a class are well-known for their environmental persistence due to the stability of the carbon-chlorine bond and their resistance to microbial attack. epa.gov

The bioaccumulation potential of a chemical refers to its ability to be absorbed and concentrated in the tissues of living organisms. This is often related to the compound's lipophilicity, or its tendency to dissolve in fats and oils over water. While a specific bioaccumulation factor (BAF) for this compound is not available, its structure, containing a benzene ring, a chloro group, and a methoxy (B1213986) group, suggests a degree of lipophilicity that could lead to bioaccumulation in organisms if released into the environment. nih.gov

The synthesis of this compound and related compounds can generate a variety of hazardous waste streams. The specific byproducts and waste depend on the chosen synthetic route. A common method for synthesizing substituted benzonitriles involves the reaction of a corresponding halogenated precursor with a cyanide source, or the modification of other functional groups on the benzene ring. mdpi.orggoogle.com

For example, a method for preparing o-methoxybenzonitrile involves the reaction of o-chlorobenzonitrile with sodium methoxide (B1231860). google.com In such a synthesis for this compound, potential waste streams would include:

Unreacted starting materials.

The solvent used for the reaction, which may be a chlorinated solvent like dichloromethane (B109758) or an aprotic polar solvent. google.comgoogle.com

Inorganic salts generated during the reaction and neutralization steps.

Another route for producing 2,6-disubstituted benzonitriles, such as 2,6-dichlorobenzonitrile, involves steps that can produce by-products like nitrogen oxides (NOx), other chlorinated benzonitriles (e.g., 2-chlorobenzonitrile), and trichlorobenzonitriles. oup.com These byproducts are often toxic and require careful management and disposal. The use of strong acids, bases, and potentially toxic catalysts (e.g., copper cyanide) can also contribute to the hazardous nature of the waste. oup.com

The general manufacturing process for benzonitrile via the ammoxidation of toluene (B28343) can also lead to environmental pollution if not properly controlled. google.com Wastewater from such processes often requires treatment to remove contaminants before discharge. nih.gov

Table 2: Potential Components of Waste Streams in Substituted Benzonitrile Synthesis

Waste Stream ComponentOrigin / ReasonPotential HazardReference
Chlorinated Solvents (e.g., Dichloromethane)Reaction mediumToxic, Volatile Organic Compound (VOC) google.comgoogle.com
Unreacted Halogenated PrecursorsIncomplete reactionToxic, Persistent google.com
Nitrogen Oxides (NOx)Byproduct of certain synthesis routesAir pollutant, contributes to acid rain oup.com
Chlorinated ByproductsSide reactionsToxic, Persistent, Bioaccumulative oup.com
Spent Acids/BasesCatalysts, pH adjustmentCorrosive
Heavy Metal Catalysts (e.g., Copper)CatalysisToxic to aquatic life

To mitigate the environmental hazards associated with the manufacturing of this compound, the principles of green and sustainable chemistry can be applied. centro3r.itchemicalbook.com These principles aim to reduce or eliminate the use and generation of hazardous substances.

Key green chemistry strategies applicable to benzonitrile synthesis include:

Use of Greener Solvents: Replacing hazardous chlorinated solvents with more benign alternatives like water, supercritical fluids (e.g., scCO₂), or ionic liquids can significantly reduce the environmental impact of the process. mdpi.org

Catalysis: Employing highly selective catalysts can improve reaction efficiency, increase atom economy, and reduce the formation of unwanted byproducts. chemicalbook.com For instance, one-pot syntheses of benzonitriles have been developed that reduce energy consumption, solvent waste, and reaction time. rsc.org Some methods utilize recyclable ionic liquids that act as both a co-solvent and a catalyst. rsc.org

Alternative Reagents: Replacing toxic reagents is a core principle of green chemistry. For example, processes are being developed to avoid the use of highly toxic cyanides in the synthesis of nitriles. google.com Similarly, developing catalytic oxidation methods that use hydrogen peroxide instead of chlorine-based oxidants can eliminate the generation of organochlorine waste. fishersci.no

Waste Valorization: Developing methods to convert byproducts into useful materials can turn a waste stream into a value stream. For example, in some large-scale benzonitrile production processes, excess ammonia gas is absorbed by sulfuric acid to generate ammonium (B1175870) sulfate, which can be used as an agricultural fertilizer. google.com

Biocatalysis: The use of enzymes (biocatalysts) offers a promising green alternative for chemical synthesis. Nitrilase or nitrile hydratase enzymes can be used to produce amides or carboxylic acids from nitriles under mild, aqueous conditions. ub.edu While the resistance of 2,6-disubstituted nitriles is a challenge, further research into enzyme engineering could yield biocatalysts capable of degrading these persistent compounds. researchgate.net

By integrating these green chemistry principles into the design of the manufacturing process for this compound, it is possible to reduce its environmental footprint and move towards a more sustainable chemical industry. nih.gov

Q & A

Q. Advanced

  • GC-MS : Detect volatile byproducts (e.g., residual solvents or degradation products).
  • ICP-OES : Quantify metal catalysts (e.g., Pd from coupling reactions).
  • Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is attempted.
    Report limits of detection (LOD) and quantification (LOQ) using ICH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.